molecular formula C16H14N2O3S B2585838 5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 801226-71-1

5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2585838
CAS No.: 801226-71-1
M. Wt: 314.36
InChI Key: QUIVWIOEHZGROL-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The furan and thiazole rings are then coupled using a suitable linker, such as a methylphenoxy group, through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The thiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties of the furan and thiazole rings.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-[(4-methoxyphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide may exhibit unique properties due to the presence of the methyl group on the phenoxy moiety. This can influence its hydrophobicity, electronic properties, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-2-4-12(5-3-11)20-10-13-6-7-14(21-13)15(19)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIVWIOEHZGROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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